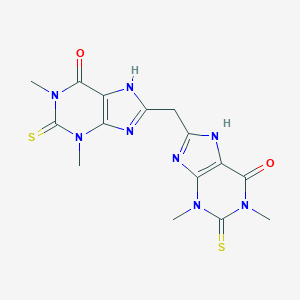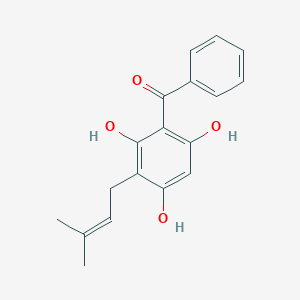
3-Prenyl-2,4,6-trihydroxybenzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxybenzophenone derivatives is a topic of interest due to their potential applications. For instance, a new strategy involving a palladium-catalyzed cross-coupling reaction has been developed for the synthesis of 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene, which are phenolic compounds and key intermediates for the synthesis of carcinogenic metabolites . This method demonstrates the utility of palladium-catalyzed reactions in synthesizing complex hydroxybenzophenone derivatives, which could potentially be applied to the synthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone.
Molecular Structure Analysis
The molecular structure of hydroxybenzophenone derivatives can be complex, and their assembly can be influenced by various factors, including the presence of water molecules. A study on a monohydrate pseudopolymorph of 3,4-dihydroxybenzophenone revealed that the crystal packing is stabilized by classical intermolecular O-H...O hydrogen bonds, forming a three-dimensional network . This suggests that the molecular structure of 3-Prenyl-2,4,6-trihydroxybenzophenone could also exhibit interesting hydrogen bonding patterns that influence its crystal structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of hydroxybenzophenone derivatives can include bromination, diazo reactions, and hydrolysis, as demonstrated in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid . These reactions are crucial for introducing functional groups and modifying the benzophenone core structure. Similar reactions may be involved in the synthesis and modification of 3-Prenyl-2,4,6-trihydroxybenzophenone.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Prenyl-2,4,6-trihydroxybenzophenone are not directly reported in the provided papers, the properties of related compounds can provide some insights. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid resulted in a high yield and purity under optimal conditions . This indicates that with careful control of reaction conditions, it is possible to synthesize hydroxybenzophenone derivatives with high purity, which is important for their practical applications.
Aplicaciones Científicas De Investigación
1. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli
- Summary of Application : This research focuses on the synthesis of natural products by E. coli as an environmentally friendly alternative method of minimizing hazardous waste .
- Methods of Application : The researchers established a recombinant E. coli capable of transforming sodium benzoate into 2,4,6-trihydroxybenzophenone (2,4,6-TriHB), the intermediate of benzophenones and xanthones derivatives, based on the coexpression of benzoate-CoA ligase from Rhodopseudomonas palustris (BadA) and benzophenone synthase from Garcinia mangostana (GmBPS) .
- Results or Outcomes : The engineered E. coli accepted benzoate as the leading substrate for the formation of benzoyl CoA by the function of BadA and subsequently condensed, with the endogenous malonyl CoA by the catalytic function of BPS, into 2,4,6-TriHB .
2. Prenyltransferases as Key Enzymes in Primary and Secondary Metabolism
- Summary of Application : This research discusses the role of prenyltransferases in the primary and secondary metabolism of living organisms .
- Methods of Application : The study involves the biochemical, molecular, and structural biological investigations of prenyltransferases .
- Results or Outcomes : The research provides a solid basis for understanding the mechanism of prenyl transfer reactions .
3. Prenyltransferases as Key Enzymes in Primary and Secondary Metabolism
- Summary of Application : This research discusses the role of prenyltransferases in the primary and secondary metabolism of living organisms .
- Methods of Application : The study involves the biochemical, molecular, and structural biological investigations of prenyltransferases .
- Results or Outcomes : The research provides a solid basis for understanding the mechanism of prenyl transfer reactions .
4. Indole Prenylation in Alkaloid Synthesis
- Summary of Application : This research focuses on the prenylation of indoles, which is a key step in the synthesis of many biologically active indole alkaloids .
- Methods of Application : The study discusses various methods for the prenylation of indoles, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods .
- Results or Outcomes : The research provides a comprehensive overview of the current state of the art in indole prenylation, highlighting areas of established, investigated, and undeveloped areas of indole prenylation .
3. Prenyltransferases as Key Enzymes in Primary and Secondary Metabolism
- Summary of Application : This research discusses the role of prenyltransferases in the primary and secondary metabolism of living organisms .
- Methods of Application : The study involves the biochemical, molecular, and structural biological investigations of prenyltransferases .
- Results or Outcomes : The research provides a solid basis for understanding the mechanism of prenyl transfer reactions .
4. Indole Prenylation in Alkaloid Synthesis
- Summary of Application : This research focuses on the prenylation of indoles, which is a key step in the synthesis of many biologically active indole alkaloids .
- Methods of Application : The study discusses various methods for the prenylation of indoles, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods .
- Results or Outcomes : The research provides a comprehensive overview of the current state of the art in indole prenylation, highlighting areas of established, investigated, and undeveloped areas of indole prenylation .
Safety And Hazards
After handling 3-Prenyl-2,4,6-trihydroxybenzophenone, it is recommended to wash thoroughly. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
Propiedades
IUPAC Name |
phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFZVPVRFGJMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prenyl-2,4,6-trihydroxybenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



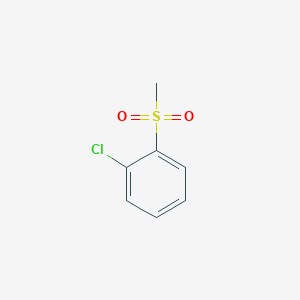
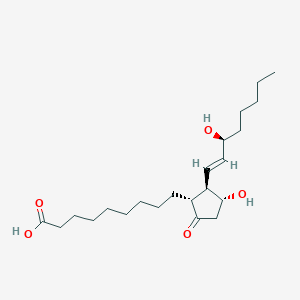
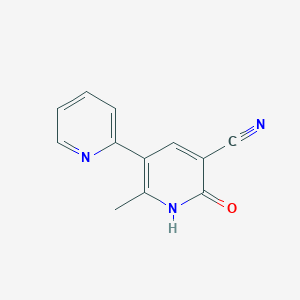
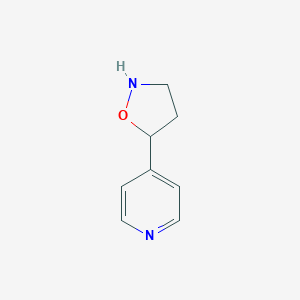

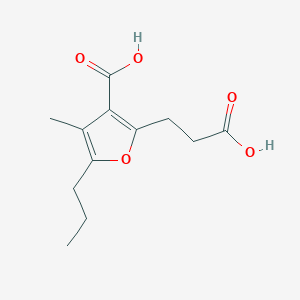
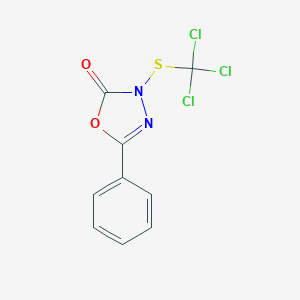


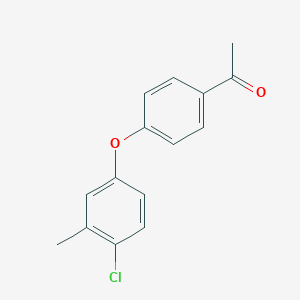
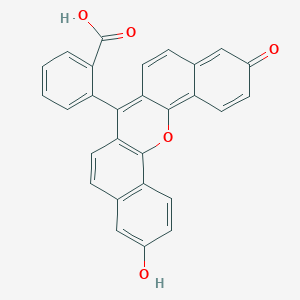
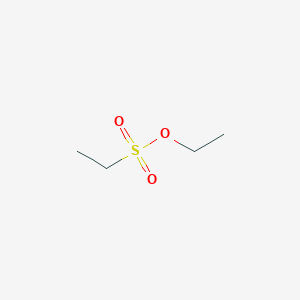
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
